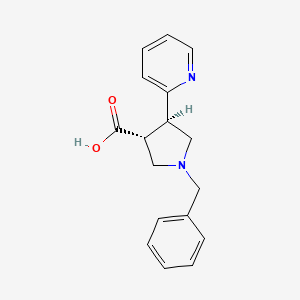

trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

説明

Key Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 1221791-62-3 |

| PubChem CID | 49757538 |

| Molecular Formula | C₁₇H₁₈N₂O₂ |

| Molecular Weight | 282.34 g/mol |

| InChIKey | ROBXPKYRUKXCDH-GJZGRUSLSA-N |

| SMILES | C1C@@HC3=CC=CC=N3 |

| Synonyms | trans-1-Benzyl-3-carboxy-4-(pyridin-2-yl)pyrrolidine, (3R,4R)-rel-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid |

The systematic name emphasizes the substituents’ positions on the pyrrolidine ring. The benzyl group is attached to the nitrogen atom (N1), while the pyridin-2-yl group occupies the C4 position. The carboxylic acid moiety resides at C3, with the trans configuration denoting the relative spatial arrangement of the substituents at C3 and C4.

Molecular Geometry and Stereochemical Configuration

The molecule’s geometry is defined by its pyrrolidine core, a five-membered saturated ring containing one nitrogen atom. The trans stereochemistry between the C3 and C4 substituents imposes distinct spatial constraints.

Stereochemical Features

- Stereocenters : The molecule has two stereocenters at C3 and C4, both in the R configuration. This configuration is critical for its biological and chemical properties.

- Pyridin-2-yl Group : The pyridin-2-yl substituent at C4 is electron-withdrawing, which can influence electronic interactions and hydrogen-bonding capacity.

- Benzyl Group : The benzyl moiety at N1 contributes to steric bulk and hydrophobicity, potentially affecting molecular packing in crystalline states.

Comparative Analysis with Pyrrolidine Derivatives

The trans configuration distinguishes this compound from cis-configured analogs, which may exhibit different pharmacological or catalytic activities.

Crystallographic Analysis and X-ray Diffraction Studies

While explicit X-ray crystallography data for trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid are not publicly available, insights can be drawn from related pyrrolidine derivatives and general crystallographic principles.

Key Observations from Analogous Compounds

- Pyrrolidine Ring Puckering : In pyrrolidine derivatives, the ring adopts either exo or endo puckering modes. For example, trans-4-tert-butylprolines exhibit endo puckering due to steric effects. The presence of electron-withdrawing groups (e.g., pyridin-2-yl) may favor specific puckering modes.

- Hydrogen Bonding : Carboxylic acid groups often participate in intermolecular hydrogen bonds, influencing crystalline packing. In 3-pyrrolidinecarboxylic acid derivatives, such interactions stabilize extended networks.

- Substituent Orientation : The pyridin-2-yl group’s planar structure allows for π-π interactions with aromatic moieties in neighboring molecules, potentially affecting crystal lattice stability.

Methodological Considerations

X-ray diffraction studies typically involve:

- Sample Preparation : Single crystals are grown via slow evaporation or vapor diffusion.

- Data Collection : CuKα or MoKα radiation is used to resolve atomic positions.

- Structure Refinement : Software such as SHELX or PHENIX refines atomic coordinates and validates stereochemistry.

Comparative Structural Analysis with Pyrrolidine Derivatives

The structural diversity of pyrrolidine derivatives highlights the impact of substituents on molecular properties.

Substituent Effects on Ring Conformation

Electronic and Steric Interactions

- Electronic Effects : The pyridin-2-yl group’s electron-withdrawing nature may polarize the C4–N bond, altering reactivity at the pyrrolidine nitrogen.

- Steric Effects : The benzyl group at N1 prevents coplanar alignment of the pyrrolidine ring with the pyridin-2-yl group, enforcing a trans conformation.

特性

IUPAC Name |

(3R,4R)-1-benzyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-17(21)15-12-19(10-13-6-2-1-3-7-13)11-14(15)16-8-4-5-9-18-16/h1-9,14-15H,10-12H2,(H,20,21)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBXPKYRUKXCDH-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601147916 | |

| Record name | rel-(3R,4R)-1-(Phenylmethyl)-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-62-3 | |

| Record name | rel-(3R,4R)-1-(Phenylmethyl)-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,4R)-1-(Phenylmethyl)-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Enantioselective Three-Component Coupling Synthesis

A highly efficient and enantioselective synthetic route to substituted pyrrolidines, including derivatives like trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid, involves a mild Lewis acid-catalyzed three-component coupling reaction. This method was reported in a 2013 study published in The Journal of Organic Chemistry and represents a significant advance in producing enantioenriched pyrrolidines with high diastereo- and enantioselectivity.

- Reactants: Picolinaldehyde (or 4-substituted-2-picolinaldehydes), amino acids, and activated olefins.

- Catalyst System: Low loadings of commercially available chiral diamines combined with copper triflate.

- Mechanism: The chiral diamine and copper triflate self-assemble with the chelating aldehyde to form a catalyst complex that directs the stereoselectivity of the reaction.

- Outcome: High yields of trans-substituted pyrrolidines with excellent stereocontrol.

| Parameter | Details |

|---|---|

| Catalyst loading | Low (specific mol%) |

| Reaction temperature | Mild, typically room temperature |

| Reaction time | Several hours (varies with substrates) |

| Diastereomeric ratio | High (favoring trans isomer) |

| Enantiomeric excess | High (up to >90% ee reported) |

| Substrate scope | Broad, including various substituted aldehydes and amino acids |

This method is notable for its operational simplicity, cost-effectiveness, and broad applicability to synthesize highly substituted pyrrolidines with defined stereochemistry.

Stepwise Synthesis via Protected Pyrrolidine Intermediates

Another approach involves the synthesis of key pyrrolidine intermediates such as (S)-1-Boc-pyrrolidine-3-carboxylic acid derivatives, which can be further elaborated to the target compound through functional group transformations.

- Starting Material: (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.

- Reduction Step: The carboxylic acid is reduced to the corresponding alcohol using borane reagents (e.g., BH3 in THF or dimethyl sulfide-borane complex).

- Reaction Conditions: Cooling to 0 °C during reagent addition, followed by stirring at ambient temperature for several hours.

- Work-up: Quenching with acid (e.g., 1N HCl), extraction with ethyl acetate, washing, drying, and concentration.

- Purification: Silica gel chromatography using hexane/ethyl acetate mixtures.

| Step | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| Reduction to hydroxymethyl derivative | ~80-90% | BH3 in THF, 0 °C to RT, 3-4 h | Complete reduction confirmed by LCMS |

| Purification | - | Silica gel chromatography (hexane/EtOAc 1:9) | Colorless oil obtained |

This intermediate can then be coupled with pyridin-2-yl substituents and benzyl groups via amide bond formation or other coupling strategies to afford the final this compound.

Coupling Reactions for Final Assembly

The final assembly of the this compound often involves amide bond formation or nucleophilic substitution reactions between the pyrrolidine intermediate and the pyridin-2-yl moiety.

- Reagents: 1-Ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl), 1-hydroxy-7-aza-benzotriazole (HOAt), and N-ethyl-N,N-diisopropylamine (DIPEA).

- Solvent: N,N-dimethylformamide (DMF).

- Temperature: Room temperature (around 20 °C).

- Time: Approximately 3 hours.

- Work-up: Quenching with water, extraction with ethyl acetate, drying, and purification by flash chromatography.

| Parameter | Details |

|---|---|

| Yield | Moderate to good (e.g., 4.6 mmol scale) |

| Purification | Flash chromatography (60% EtOAc in hexane) |

| Characterization | MS (ES+), ^1H NMR confirming structure |

This coupling step is critical for installing the pyridin-2-yl substituent onto the pyrrolidine ring, completing the synthesis of the target compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The three-component coupling approach provides a direct and stereoselective route to the pyrrolidine core, minimizing the number of synthetic steps and avoiding harsh conditions.

- The use of chiral catalysts and mild Lewis acids ensures high enantiomeric excess, crucial for pharmaceutical applications.

- Stepwise synthesis via protected intermediates allows for modular construction and functional group manipulation, which is useful for analog development.

- Coupling reactions employing carbodiimide chemistry are standard for installing heteroaryl substituents, with good control over reaction conditions and product purity.

- Detailed characterization including NMR, mass spectrometry, and chiral HPLC is essential to confirm the stereochemistry and purity of the final compound.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation Products: Benzaldehyde, benzoic acid derivatives.

Reduction Products: Piperidine derivatives.

Substitution Products: Various substituted pyrrolidine and pyridinyl derivatives.

科学的研究の応用

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications, particularly as an antimalarial agent . Research indicates that derivatives of pyrrolidine, including trans-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid, exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria. A study identified a related compound with an EC50 value of 46 nM against drug-sensitive strains and 21 nM against drug-resistant strains, demonstrating the efficacy of this chemotype in malaria treatment .

Antidepressant Activity

Research has shown that compounds with similar structural features can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. This suggests that this compound may possess antidepressant properties . Behavioral assays in animal models have indicated reductions in depressive-like behaviors, supporting its potential utility in treating mood disorders .

Analgesic Properties

The compound has been studied for its analgesic effects , with preliminary studies suggesting it may inhibit pain pathways. This property makes it a candidate for developing new pain relief medications, expanding its therapeutic scope beyond antimalarial and antidepressant applications .

Neurodegenerative Disease Treatment

Inhibition of gamma-secretase enzymes by this compound indicates potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Gamma-secretase is involved in the cleavage of amyloid precursor protein, and its inhibition could reduce amyloid-beta plaque formation, a hallmark of Alzheimer’s pathology .

Chemical Synthesis and Reactions

This compound serves as a versatile building block in synthetic chemistry. It can undergo various chemical reactions, including oxidation and substitution, making it valuable for synthesizing more complex molecules.

Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

A study examining structurally similar compounds revealed significant reductions in depressive-like behaviors in animal models when treated with this compound. These findings suggest its potential effectiveness in clinical settings for mood disorders.

Case Study 2: Neurodegenerative Disease Model

Another research effort focused on the effects of this compound on cellular models expressing amyloid precursor protein. Results indicated a marked decrease in amyloid-beta production upon treatment, supporting its role as a therapeutic agent for Alzheimer's disease.

作用機序

The mechanism of action of trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with receptors on cell surfaces, modulating signaling pathways and influencing cellular responses.

類似化合物との比較

The following table summarizes key structural analogs, highlighting variations in substituents, molecular properties, and commercial availability:

Key Findings:

a. Structural and Electronic Effects

- 4-Methoxyphenyl (): The methoxy group is electron-donating, enhancing solubility in polar solvents. The compound’s purity (>99%) and commercial availability make it a candidate for pharmaceutical intermediates .

- However, safety data indicate strict handling protocols (e.g., inhalation precautions) .

- Pyridin-2-yl (Hypothetical): The pyridine nitrogen introduces hydrogen-bonding capability, which may enhance target binding in drug design compared to non-heteroaryl analogs.

生物活性

trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevance in drug discovery, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry. The presence of both a benzyl group and a pyridine moiety contributes to its unique chemical properties. The structural formula is represented as:

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's structural features allow it to modulate the activity of specific proteins, which can lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 (Colon) | 3.19 |

| Compound B | MCF-7 (Breast) | 9.1 |

| Compound C | BEL-7402 (Liver) | 0.9 |

These findings suggest that modifications to the pyrrolidine structure can enhance anticancer activity, making this compound a candidate for further investigation in cancer therapy .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Research indicates that certain derivatives can inhibit apoptosis in neuronal cell models, suggesting potential applications in neurodegenerative diseases. For example, compounds related to this structure showed significant inhibition of oxidative stress-induced cell death, with EC50 values indicating strong protective effects:

| Compound | Cell Type | EC50 (µM) |

|---|---|---|

| Compound D | PC12 Cells | 5.44 |

| Compound E | ECV-304 Cells | 0.046 |

These results highlight the potential of this compound in treating conditions like Alzheimer's disease .

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and signaling pathways such as NF-kB, suggesting a role in managing inflammatory diseases .

Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of pyrrolidine derivatives found that this compound demonstrated promising results against several cancer cell lines. The study reported an IC50 value of less than 10 µM for multiple tested lines, indicating significant cytotoxicity.

Study 2: Neuroprotection Mechanism

In a neuroprotection study involving oxidative stress models, the compound was shown to upregulate Bcl-2 expression while downregulating Bax expression, leading to reduced apoptosis rates in neuronal cells. This suggests that the compound could be beneficial in therapeutic strategies aimed at neurodegenerative diseases.

Q & A

Q. What are the key synthetic strategies for preparing trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step route:

- Step 1: Formation of the pyrrolidine ring via cyclization reactions, often using tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates .

- Step 2: Introduction of the pyridin-2-yl moiety through cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated pyridine derivatives. Palladium or copper catalysts in DMF or toluene are common .

- Step 3: Deprotection and functionalization of the carboxylic acid group. Acidic or basic hydrolysis is employed, depending on protecting groups .

Optimization Tips:

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography: Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding patterns .

- NMR Spectroscopy:

- Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., CF): Enhance oxidative addition in palladium-catalyzed couplings but may reduce nucleophilicity. Use ligands like XPhos to stabilize intermediates .

- Electron-Donating Groups (e.g., OMe): Increase pyridine’s basicity, potentially leading to side reactions. Optimize pH and temperature to suppress undesired pathways .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with receptors (e.g., GPCRs) using force fields like AMBER or CHARMM. Focus on pyrrolidine’s conformational flexibility .

- Docking Studies (AutoDock Vina): Predict binding modes by analyzing hydrogen bonds between the carboxylic acid group and active-site residues .

- QSAR Models: Corrogate substituent effects (e.g., benzyl vs. substituted benzyl) with IC values from in vitro assays .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Metabolic Stability Assays: Test hepatic microsomal degradation to identify rapid metabolism of the carboxylic acid group .

- Prodrug Strategies: Modify the carboxylic acid to esters (e.g., ethyl ester) to enhance bioavailability, then monitor hydrolysis in plasma .

- Toxicokinetic Profiling: Measure tissue distribution and clearance rates in rodent models to adjust dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。